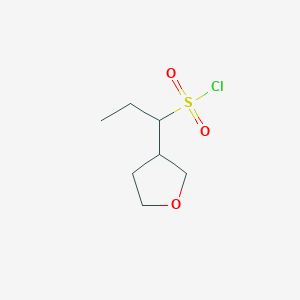

1-(Oxolan-3-yl)propane-1-sulfonyl chloride

Description

Historical Development and Significance of Sulfonyl Chloride Chemistry in Organic Synthesis

The chemistry of sulfonyl chlorides gained significant momentum with the discovery of sulfonamide antibacterial agents. The journey began in the 1930s with the development of Prontosil, the first commercially available antibacterial sulfonamide. nih.gov This milestone established a critical role for sulfonyl chlorides as the primary precursors for synthesizing the vital sulfonamide linkage. nih.govnih.gov Historically, methods for preparing sulfonyl chlorides involved harsh reagents, such as phosphorus oxychloride or chlorosulfuric acid. nih.govbritannica.comresearchgate.net Over the decades, research has focused on developing milder and more selective methods for their synthesis, reflecting their growing importance. researchgate.netresearchgate.net Their significance extends beyond pharmaceuticals, as they became fundamental building blocks in the synthesis of dyes, pigments, and other specialty chemicals. nbinno.comquora.com

The Role of Sulfonyl Chlorides in Contemporary Chemical Research

In modern chemical research, sulfonyl chlorides are indispensable tools. Their utility spans numerous sectors, including the pharmaceutical, agrochemical, and materials industries. nih.govnbinno.commarketpublishers.com They are fundamental for creating complex sulfonamides, a common motif in many therapeutic agents. sigmaaldrich.comsigmaaldrich.cn Beyond this, sulfonyl chlorides serve as key intermediates for a variety of other sulfur-containing compounds, such as sulfonate esters (from reaction with alcohols), sulfones, and sulfinic acids. molport.comnih.gov

In the agrochemical industry, these compounds are crucial for manufacturing herbicides, pesticides, and fungicides. nbinno.com The material science sector utilizes sulfonyl chlorides in polymerization processes; for instance, chlorosulfonated polyethylene, a durable synthetic rubber, is produced using this chemistry. wikipedia.org Contemporary research continues to explore novel applications and more sustainable synthetic routes, including photocatalytic and continuous flow methods, to access these versatile chemical intermediates. nih.govresearchgate.net

Structural Context of 1-(Oxolan-3-yl)propane-1-sulfonyl chloride within the Sulfonyl Chloride Class

The general structure of a sulfonyl halide features a tetrahedral sulfur atom bonded to two oxygen atoms, a halogen, and an organic radical. wikipedia.org The compound this compound fits squarely within the aliphatic subclass of sulfonyl chlorides. Its specific structure consists of three key components:

The Sulfonyl Chloride Group (-SO₂Cl): This is the reactive functional group that defines the compound's chemical behavior as a potent electrophile.

The Propane (B168953) Linker (-CH₂CH₂CH₂-): A three-carbon aliphatic chain connects the functional group to the heterocyclic ring.

The Oxolane Ring (C₄H₈O): Also known as tetrahydrofuran (B95107) (THF), this is a five-membered saturated heterocyclic ether. In this specific molecule, the propane chain is attached to the third position of the oxolane ring.

The presence of the oxolane ring introduces a polar, heterocyclic element to the otherwise aliphatic sulfonyl chloride structure. This feature can influence the compound's solubility, reactivity, and potential interactions in more complex molecular assemblies.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1909309-63-2 sigmaaldrich.com |

| Molecular Formula | C₇H₁₃ClO₃S uni.lu |

| Molecular Weight | 212.7 g/mol uni.lu |

| InChIKey | DXMARWMNQCLLNK-UHFFFAOYSA-N uni.lu |

| SMILES | C1COCC1CCCS(=O)(=O)Cl uni.lu |

| Class | Aliphatic Sulfonyl Chloride |

Interactive Data Table: General Reactions of Sulfonyl Chlorides

| Reactant | Product | Reaction Type |

| Primary/Secondary Amine (R₂NH) | Sulfonamide (R-SO₂-NR₂) | Nucleophilic Substitution molport.com |

| Alcohol (R'OH) | Sulfonate Ester (R-SO₂-OR') | Nucleophilic Substitution molport.comfiveable.me |

| Water (H₂O) | Sulfonic Acid (R-SO₃H) | Hydrolysis |

| Arenes (e.g., Benzene) | Sulfone (R-SO₂-Ar) | Friedel-Crafts Reaction wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO3S |

|---|---|

Molecular Weight |

212.70 g/mol |

IUPAC Name |

1-(oxolan-3-yl)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO3S/c1-2-7(12(8,9)10)6-3-4-11-5-6/h6-7H,2-5H2,1H3 |

InChI Key |

QCHSJVMROSYPMA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCOC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Theoretical and Proposed Synthetic Methodologies for 1 Oxolan 3 Yl Propane 1 Sulfonyl Chloride

Overview of Established Sulfonyl Chloride Synthesis Routes

The synthesis of sulfonyl chlorides is a fundamental transformation in organic chemistry, providing key intermediates for the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. tandfonline.comnih.gov Several general methods have been established, each with distinct advantages and substrate scopes.

Direct chlorosulfonation of alkanes is a method that introduces a sulfonyl chloride group onto a hydrocarbon backbone. The most prominent example is the Reed reaction, which involves the free-radical chain reaction of an alkane with sulfur dioxide and chlorine, typically initiated by ultraviolet light. wikipedia.org This process allows for the conversion of otherwise unreactive C-H bonds.

The general reaction is as follows: RH + SO₂ + Cl₂ → RSO₂Cl + HCl wikipedia.org

While this method can be effective, it often suffers from a lack of selectivity, particularly with alkanes that have multiple types of hydrogen atoms (primary, secondary, tertiary), leading to mixtures of isomeric products. masterorganicchemistry.com For instance, the chlorination of simple alkanes like propane (B168953) results in a mixture of 1-propyl chloride and 2-propyl chloride. masterorganicchemistry.com

The oxidative chlorination of thiols (R-SH) and disulfides (R-S-S-R) is one of the most common and versatile methods for preparing sulfonyl chlorides. tandfonline.comacs.org This approach benefits from the ready availability of thiol precursors and often proceeds under mild conditions with high yields. A wide array of reagent systems has been developed for this transformation.

Common oxidizing systems include:

Aqueous Chlorine : The traditional method, though the handling of gaseous chlorine can be hazardous. tandfonline.comresearchgate.net

Hydrogen Peroxide (H₂O₂) in combination with a chlorine source : Systems like H₂O₂/SOCl₂ or H₂O₂/TMSCl are highly efficient, offering rapid reaction times and excellent yields at room temperature. acs.orgorganic-chemistry.orgtandfonline.com

N-Chlorosuccinimide (NCS) : Often used with a chloride source like tetrabutylammonium (B224687) chloride or in the presence of dilute hydrochloric acid, NCS provides a solid, easier-to-handle alternative to chlorine gas. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Hypochlorite (B82951) Salts : Sodium hypochlorite pentahydrate (NaOCl·5H₂O) has been shown to efficiently convert thiols and disulfides to the corresponding sulfonyl chlorides. researchgate.net

These methods are generally chemoselective and tolerate a variety of functional groups. acs.orgorganic-chemistry.org

Another fundamental route involves the conversion of sulfonic acids (R-SO₃H) or their corresponding salts (e.g., sodium sulfonates) into sulfonyl chlorides. This is typically achieved using a variety of chlorinating agents.

Commonly used reagents for this conversion include:

Thionyl chloride (SOCl₂) : Often used with a catalytic amount of dimethylformamide (DMF). researchgate.net

Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃) . researchgate.netlookchem.com

Chlorosulfonic acid (ClSO₃H) : Can be used to convert sulfonic acids to sulfonyl chlorides. wikipedia.org

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) : A mild and effective reagent for this transformation under neutral conditions. researchgate.netlookchem.com

This method is particularly useful when the sulfonic acid is readily available, for example, through the sulfonation of aromatic compounds. wikipedia.org

Table 1: Comparison of General Sulfonyl Chloride Synthesis Routes

| Method | Typical Substrate | Common Reagents | Key Characteristics |

|---|---|---|---|

| Chlorosulfonation | Alkanes | SO₂ + Cl₂ (light-initiated) | Direct conversion of C-H bonds; Can suffer from low regioselectivity. wikipedia.orgmasterorganicchemistry.com |

| Oxidation | Thiols, Disulfides | H₂O₂/SOCl₂, NCS/HCl, NaOCl | High yields, mild conditions, good functional group tolerance, widely applicable. acs.orgorganic-chemistry.orgresearchgate.net |

| Halogenation | Sulfonic Acids, Sulfonate Salts | SOCl₂, PCl₅, Cyanuric Chloride | Effective for readily available sulfonic acids; Utilizes common chlorinating agents. wikipedia.orgresearchgate.netlookchem.com |

Proposed Synthetic Pathways for 1-(Oxolan-3-yl)propane-1-sulfonyl chloride from Readily Available Precursors

A direct approach to the target molecule could involve the sulfonyl radical chlorination of 1-(Oxolan-3-yl)propane, analogous to the Reed reaction. This pathway would utilize the readily available alkane precursor and subject it to sulfur dioxide and chlorine under photochemical initiation.

Proposed Reaction: 1-(Oxolan-3-yl)propane + SO₂ + Cl₂ --(hν)--> this compound + HCl

The primary challenge in this proposed synthesis would be regioselectivity. The precursor contains multiple C-H bonds on both the propyl chain and the oxolane ring. Free radical chlorination is relatively unselective, meaning the reaction could potentially occur at any of these positions, leading to a complex mixture of isomeric sulfonyl chlorides that would be difficult to separate. The reactivity of C-H bonds adjacent to the ether oxygen in the oxolane ring might also lead to undesired side reactions or ring-opening.

A more controlled and likely higher-yielding approach would be the oxidative chlorination of the corresponding thiol, 1-(Oxolan-3-yl)propane-1-thiol, or its disulfide. This multi-step synthesis would offer superior regioselectivity as the sulfur functionality is introduced at a specific position prior to the final oxidation step. The precursor thiol could potentially be synthesized from 3-(3-bromopropyl)oxolane (B1374963) via reaction with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Once the thiol is obtained, it can be converted to the target sulfonyl chloride using one of several modern, mild oxidative chlorination methods.

Proposed Reaction: 1-(Oxolan-3-yl)propane-1-thiol --[Oxidizing/Chlorinating Agent]--> this compound

Several reagent systems would be suitable for this transformation, as detailed in the table below. The H₂O₂/SOCl₂ system is particularly attractive due to its high reactivity, extremely fast reaction times (often minutes), and the formation of clean products in high yield. acs.orgorganic-chemistry.org Similarly, using NCS offers the advantage of a solid, manageable reagent. organic-chemistry.orgresearchgate.net

Table 2: Proposed Reagent Systems for Oxidative Chlorination of 1-(Oxolan-3-yl)propane-1-thiol

| Reagent System | Typical Conditions | Reported Advantages | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Acetonitrile, Room Temp, < 5 min | Excellent yields (>95%), very fast, clean workup. | acs.orgorganic-chemistry.org |

| H₂O₂ / TMSCl | Acetonitrile, Room Temp | Excellent yields, short reaction times, low cost. | tandfonline.comtandfonline.com |

| N-Chlorosuccinimide (NCS) / Dilute HCl | Acetonitrile | Good yields, avoids gaseous chlorine. | organic-chemistry.orgresearchgate.net |

| Nitrate Salt / Chlorotrimethylsilane | Dichloromethane, 50 °C | Excellent yields, highly selective, clean reaction. | organic-chemistry.org |

| Zirconium Tetrachloride / H₂O₂ | Acetonitrile, Room Temp | Excellent yields, very short reaction times, mild conditions. | organic-chemistry.org |

This oxidative approach, by building the molecule with the sulfur atom already in the desired position, circumvents the selectivity issues inherent in the direct radical chlorosulfonation of the parent alkane, representing a more robust and theoretically sound pathway to this compound.

Conversion from 1-(Oxolan-3-yl)propane-1-sulfonic Acid Derivatives

The most direct and theoretically sound approach for the synthesis of this compound is through the chemical modification of its corresponding sulfonic acid, 1-(oxolan-3-yl)propane-1-sulfonic acid, or its salts. This transformation involves the replacement of the hydroxyl (-OH) group of the sulfonic acid with a chloride (-Cl) atom. Several established chlorinating agents are capable of effecting this conversion, each with distinct reaction conditions and compatibilities.

Common reagents employed for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and cyanuric chloride. researchgate.net Thionyl chloride is frequently utilized due to the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous. chemeurope.commasterorganicchemistry.com The reaction of a sulfonic acid with thionyl chloride effectively converts it to the desired sulfonyl chloride. wikipedia.org

Similarly, phosphorus-based reagents like PCl₅ and POCl₃ are effective but can require more stringent conditions or present challenges in byproduct removal. researchgate.net More recent methodologies have introduced milder and more selective reagents. For instance, a combination of 2,4,6-trichloro- researchgate.netlookchem.comgoogle.com-triazine (TCT) in the presence of an organic base like triethylamine (B128534) (NEt₃) under microwave irradiation has been shown to convert propane-1-sulfonic acid to its sulfonyl chloride. chemicalbook.com Another mild approach involves the use of TAPC (a trichloroisocyanuric acid derivative) under solvent-free conditions at room temperature, which can be advantageous for substrates with sensitive functional groups. lookchem.com

Table 1: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., CH₂Cl₂); often requires heating. | Gaseous byproducts (SO₂, HCl) are easily removed, driving the reaction to completion. | Harsh conditions may not be suitable for sensitive functional groups. Reagent is corrosive and moisture-sensitive. | chemeurope.comwikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Inert solvent; reaction can be vigorous. | Highly effective and reactive. | Solid byproducts (e.g., POCl₃) can complicate purification. Harsh conditions. | researchgate.netwikipedia.org |

| Phosphorus Oxychloride (POCl₃) | Often used for converting salts of sulfonic acids; typically requires heating. | Less aggressive than PCl₅. | Slower reaction rates; byproducts require careful separation. | researchgate.net |

| TAPC Derivative | Solvent-free; grinding at room temperature. | Very mild conditions, high yields, short reaction times, high functional group tolerance. | Reagent may not be as commonly available as others. | lookchem.com |

| Cyanuric Chloride (TCT) | Acetone (B3395972) solvent with a base (NEt₃); microwave irradiation. | Rapid reaction under microwave conditions. | Requires specialized microwave equipment; solid byproducts. | chemicalbook.com |

Mechanistic Considerations in the Formation of Sulfonyl Chlorides

The conversion of a sulfonic acid to a sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) proceeds through a nucleophilic substitution mechanism at the sulfur atom. The fundamental role of the chlorinating agent is to transform the hydroxyl group of the sulfonic acid into a better leaving group, thereby facilitating its displacement by a chloride ion.

The mechanism can be described in the following steps:

Activation of the Sulfonic Acid: The reaction initiates with a nucleophilic attack by the oxygen atom of the sulfonic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated chlorosulfite-like intermediate.

Formation of the Key Intermediate: A proton transfer, often facilitated by the previously displaced chloride ion or another base, results in a neutral intermediate species, R-SO₂-O-S(=O)Cl. This intermediate is highly activated towards further reaction because the chlorosulfite group is an excellent leaving group.

Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), generated in the first step, then acts as a nucleophile. It attacks the sulfonyl sulfur atom of the intermediate.

A similar mechanistic rationale applies to other chlorinating agents like PCl₅, where an intermediate phosphoro-ester species is formed, which is subsequently displaced by a chloride ion.

In milder, modern methods, the mechanism may differ slightly. For example, when using TAPC, a proposed mechanism involves the initial condensation of the sulfonic acid with TAPC to form an activated intermediate. A subsequent nucleophilic attack by a chloride anion on this intermediate yields the sulfonyl chloride and a byproduct that can further promote the reaction. lookchem.com

Optimization Strategies for Yield and Purity in Sulfonyl Chloride Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful control over several experimental parameters. Optimization strategies focus on maximizing the conversion of the starting material while minimizing side reactions and simplifying the isolation of the final product.

Control of Stoichiometry: The molar ratio of the sulfonic acid derivative to the chlorinating agent is a critical parameter. Using a slight to moderate excess of the chlorinating agent, such as thionyl chloride, can help ensure the complete consumption of the sulfonic acid. chemeurope.com However, a large excess should be avoided as it can lead to more aggressive reaction conditions and complicates purification.

Temperature and Reaction Time Management: The chlorination of sulfonic acids is often exothermic. The initial addition of the chlorinating agent is typically performed at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent the degradation of the substrate or product. rsc.org After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion. google.com The progress of the reaction should be monitored (e.g., by TLC or NMR) to determine the optimal reaction time and avoid the formation of degradation products from prolonged exposure to harsh conditions. lookchem.com

Choice of Solvent: The choice of solvent can influence reaction rates and selectivity. While some procedures, like those using TAPC, can be performed solvent-free lookchem.com, many reactions employ inert solvents such as dichloromethane, chloroform, or toluene. chemicalbook.comrsc.org The solvent must be anhydrous, as chlorinating agents react vigorously with water, which would consume the reagent and lead to the hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid. wikipedia.orgwikipedia.org

Work-up and Purification Procedures: Proper work-up is essential for isolating a pure product. A common technique involves carefully pouring the reaction mixture onto crushed ice or into ice-cold water. google.comacs.org This procedure serves two purposes: it quenches any unreacted chlorinating agent and precipitates the sulfonyl chloride, which is typically insoluble in water. The solid product can then be isolated by filtration, washed with cold water to remove water-soluble impurities and acids, and dried under vacuum. acs.org If the product is an oil or does not precipitate cleanly, extraction with an inert organic solvent followed by washing the organic layer with a mild base (e.g., sodium bicarbonate solution) to neutralize acidic byproducts is an alternative. Final purification can be achieved through techniques such as recrystallization or flash column chromatography, although the reactive nature of sulfonyl chlorides requires careful selection of the stationary and mobile phases. rsc.org

Table 2: Summary of Optimization Strategies for Sulfonyl Chloride Synthesis

| Parameter | Strategy | Expected Outcome | Reference |

|---|---|---|---|

| Reagent Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent. | Drives the reaction to completion, maximizing the conversion of the sulfonic acid. | chemeurope.com |

| Temperature Control | Add reagent at low temperature (0-5 °C), then allow to warm or gently heat. | Minimizes side reactions and thermal degradation of the product, improving purity. | google.comrsc.org |

| Solvent Choice | Use a dry, inert solvent (e.g., CH₂Cl₂) or solvent-free conditions where applicable. | Prevents hydrolysis of the reagent and product, ensuring higher yield. | wikipedia.orglookchem.com |

| Reaction Monitoring | Track reaction progress using TLC or other analytical methods. | Allows for determination of the optimal reaction time, preventing incomplete reaction or over-reaction. | lookchem.com |

| Work-up Procedure | Quench the reaction mixture in ice-water to precipitate the product. | Effectively separates the product from unreacted reagent and water-soluble byproducts, leading to higher purity. | google.comacs.org |

| Purification | Wash the crude product with cold water or a bicarbonate solution; use recrystallization or chromatography if needed. | Removes residual acidic impurities and byproducts, yielding the final product in high purity. | rsc.orgacs.org |

Chemical Reactivity and Reaction Mechanisms of 1 Oxolan 3 Yl Propane 1 Sulfonyl Chloride

Nucleophilic Substitution Pathways

The core reactivity of 1-(Oxolan-3-yl)propane-1-sulfonyl chloride revolves around nucleophilic substitution at the sulfonyl sulfur. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom highly electron-deficient and thus a prime target for nucleophiles.

The reaction between sulfonyl chlorides and amines is a cornerstone of sulfonamide synthesis, a functional group of significant importance in medicinal chemistry. researchgate.netrsc.org this compound readily reacts with primary and secondary amines to yield the corresponding sulfonamides. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.com

The reaction with primary and secondary amines proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by a base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), to afford the stable sulfonamide. ucl.ac.uk The general reaction is robust and applicable to a wide variety of amines. cbijournal.com

Illustrative Reaction Conditions and Products:

| Amine Reactant | Product | Typical Base | Expected Yield |

| Aniline | N-phenyl-1-(oxolan-3-yl)propane-1-sulfonamide | Pyridine | High |

| Diethylamine | N,N-diethyl-1-(oxolan-3-yl)propane-1-sulfonamide | Triethylamine | High |

| Benzylamine | N-benzyl-1-(oxolan-3-yl)propane-1-sulfonamide | Triethylamine | High |

When the amine or the sulfonyl chloride possesses a stereocenter, the stereochemical outcome of the reaction is of interest. In the case of this compound, the carbon atom to which the sulfonyl group is attached is a stereocenter. The reaction with a chiral or prochiral amine can potentially lead to the formation of diastereomers. The formation of the sulfonamide bond at the sulfur center does not directly involve the chiral carbon on the propanoyl chain, thus the configuration at this center is expected to be retained during the reaction. However, the presence of the chiral center can influence the approach of the amine, potentially leading to some degree of diastereoselectivity in reactions with chiral amines.

Analogous to the reaction with amines, this compound reacts with alcohols and phenols to form sulfonate esters. This reaction is also typically conducted in the presence of a base to quench the HCl produced. eurjchem.com

The mechanism of sulfonate ester formation involves the nucleophilic attack of the oxygen atom of the alcohol or phenol (B47542) on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the expulsion of the chloride ion and deprotonation of the oxygen by the base. The reaction with phenols (phenolysis) is mechanistically similar to that with alcohols (alcoholysis). The general mechanism is considered to be a nucleophilic substitution at the sulfur atom. researchgate.net

Representative Examples of Sulfonate Ester Synthesis:

| Nucleophile | Product | Base |

| Methanol | Methyl 1-(oxolan-3-yl)propane-1-sulfonate | Pyridine |

| Phenol | Phenyl 1-(oxolan-3-yl)propane-1-sulfonate | Triethylamine |

| Isopropanol | Isopropyl 1-(oxolan-3-yl)propane-1-sulfonate | Pyridine |

Sulfonate esters derived from this compound are excellent leaving groups in nucleophilic substitution and elimination reactions. pearson.commdpi.com The sulfonate anion is a very stable species due to the delocalization of the negative charge over the three oxygen atoms, making it a weak base and thus an excellent leaving group. libretexts.org This property is often exploited in organic synthesis to convert a poorly leaving hydroxyl group of an alcohol into a highly effective sulfonate leaving group. libretexts.org For instance, the resulting sulfonate ester can be readily displaced by a wide variety of nucleophiles in S(_N)2 reactions. libretexts.org This two-step process of sulfonylation followed by substitution allows for the transformation of alcohols into other functional groups with high efficiency. libretexts.org

Reactivity with Carbon Nucleophiles: Formation of Sulfones

Sulfonyl chlorides are potent electrophiles that readily react with carbon-based nucleophiles to form sulfones, a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. This transformation is a cornerstone of sulfone synthesis.

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi), is anticipated to proceed via a nucleophilic substitution mechanism at the sulfur atom. The carbon atom of the organometallic reagent, bearing a partial negative charge, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride ion, which is a good leaving group, and the formation of a new carbon-sulfur bond.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent attacks the electron-deficient sulfur atom of the sulfonyl chloride.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is attacking and the chloride leaving group is preparing to depart.

Chloride Expulsion: The chloride ion is expelled, leading to the formation of the sulfone product.

While Grignard reagents are effective, organocuprates (Gilman reagents) are often preferred for their milder reactivity, which can lead to cleaner reactions and higher yields, with fewer side products.

The reaction to form sulfones is versatile and can be accomplished with a range of carbanion sources. However, the reactivity of the carbanion plays a crucial role in the success of the reaction.

| Carbanion Source | General Reactivity with Sulfonyl Chlorides | Expected Outcome with this compound | Potential Limitations |

| Grignard Reagents (RMgX) | Highly reactive. | Formation of the corresponding sulfone. | Can lead to side reactions, especially with sterically hindered sulfonyl chlorides or if the organometallic reagent is too basic. |

| Organolithium Reagents (RLi) | Very strong bases and nucleophiles. | Formation of the desired sulfone. | High basicity may cause deprotonation at positions alpha to the sulfonyl group or on the oxolane ring, leading to undesired byproducts. |

| Organocuprates (R₂CuLi) | Milder and more selective nucleophiles. | Cleaner reaction with higher yield of the sulfone. | Generally less reactive than Grignard or organolithium reagents. |

| Enolates | Softer nucleophiles. | Can form β-keto sulfones. | The basic conditions required to generate enolates might lead to elimination or other side reactions. |

It is important to note that the oxolane ring in this compound is generally stable under these conditions but could potentially coordinate with the metal cation of the organometallic reagent, which might influence the stereochemical outcome of the reaction if a chiral center were present.

Reactivity with Thiols: Generation of Thiosulfonates

Sulfonyl chlorides react readily with thiols (R'-SH) or their corresponding thiolates (R'-S⁻) to produce thiosulfonates (R-SO₂-S-R'). tandfonline.comtandfonline.com This reaction is a reliable method for the synthesis of these sulfur-containing compounds. wikipedia.org

The mechanism involves the nucleophilic attack of the sulfur atom of the thiol or thiolate on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Pyridine is a commonly used base for this transformation. The chloride ion is displaced, resulting in the formation of the thiosulfonate. tandfonline.com

This process is generally efficient for a wide range of aromatic and aliphatic thiols. organic-chemistry.org

Electrophilic Reactivity and Aromatic Substitution Reactions

While the sulfonyl chloride group itself is an electrophile, it can also enable the entire molecule to participate in electrophilic aromatic substitution reactions, specifically Friedel-Crafts type reactions. wikipedia.org In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can react with aromatic compounds, such as benzene (B151609) or its derivatives, to form aryl sulfones. britannica.com

The Lewis acid activates the sulfonyl chloride, making the sulfur atom even more electrophilic. The aromatic ring then acts as a nucleophile, attacking the sulfur atom and leading to the substitution of a hydrogen atom on the ring with the sulfonyl group. This reaction provides a direct method for the formation of C(aryl)-S bonds. The regioselectivity of the substitution on the aromatic ring is governed by the nature of the substituents already present on the ring. wikipedia.org

Radical Reactions Involving the Sulfonyl Moiety

The sulfonyl chloride group can be a precursor to sulfonyl radicals (RSO₂•) under certain conditions. researchgate.net Recent advancements have demonstrated that visible-light photoredox catalysis can effectively induce the homolytic cleavage of the S-Cl bond in sulfonyl chlorides to generate sulfonyl radicals. acs.org

These highly reactive intermediates can then participate in a variety of radical-mediated transformations, including:

Addition to Alkenes and Alkynes: Sulfonyl radicals can add across carbon-carbon multiple bonds, leading to the formation of new carbon-sulfur bonds and functionalized sulfones.

Atom Transfer Reactions: They can abstract atoms from other molecules, propagating a radical chain reaction.

For this compound, it is conceivable that under photocatalytic conditions, the corresponding 1-(oxolan-3-yl)propane-1-sulfonyl radical could be generated and utilized in various synthetic applications. acs.org

Rearrangement Reactions and Fragmentation Pathways

While rearrangement reactions of the sulfonyl chloride functional group itself are not common, the fragmentation of related sulfonamides under mass spectrometric conditions has been studied and can provide insight into potential fragmentation pathways for this compound. nih.govnih.gov

A characteristic fragmentation pathway for sulfonamides involves the elimination of sulfur dioxide (SO₂), often accompanied by an intramolecular rearrangement. nih.gov A similar loss of SO₂ could be a plausible fragmentation pathway for the parent sulfonyl chloride upon ionization in a mass spectrometer. The fragmentation would likely be initiated by cleavage of the C-S or S-Cl bonds.

Common fragmentation patterns for alkyl sulfonyl compounds in mass spectrometry often involve cleavage of the carbon-sulfur bond, leading to the formation of a sulfonyl-containing fragment and a hydrocarbon fragment. libretexts.org For this compound, one would expect to observe fragments corresponding to the loss of Cl, SO₂, and cleavage of the propane (B168953) chain and the oxolane ring. The exact fragmentation pattern would provide valuable structural information.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution, serving as the principal site of reaction. The presence of the oxolane (tetrahydrofuran) ring, however, introduces additional structural features that can influence the selectivity of these reactions. While specific experimental data on the chemo-, regio-, and stereoselectivity of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of sulfonyl chloride chemistry and the behavior of related compounds containing cyclic ethers.

Chemoselectivity:

The primary reaction pathway for sulfonyl chlorides is nucleophilic attack at the sulfur atom, leading to the displacement of the chloride ion. This reaction is highly favorable with a wide range of nucleophiles. In the case of this compound, the sulfonyl chloride moiety is expected to be the most reactive site in the molecule towards common nucleophiles.

Chemoselectivity becomes a more significant consideration when the reacting partner possesses multiple nucleophilic sites. For instance, in a reaction with a molecule containing both an amino and a hydroxyl group, the more nucleophilic amine will preferentially attack the sulfonyl chloride to form a sulfonamide over a sulfonate ester. This selectivity is governed by the relative nucleophilicity of the attacking groups.

The ether oxygen of the oxolane ring is generally a poor nucleophile and is unlikely to compete with stronger nucleophiles for the sulfonyl chloride group under standard conditions. However, under forcing conditions or in the presence of strong Lewis acids, the ether oxygen could potentially interact with the electrophilic sulfur center, although this is not a typical reaction pathway.

Regioselectivity:

Regioselectivity in the context of this compound primarily pertains to reactions where the nucleophile has multiple potential sites of attack or where intramolecular reactions are possible.

In intermolecular reactions with unsymmetrical nucleophiles, the site of attack is determined by the electronic and steric properties of the nucleophile. The sulfonyl chloride group itself does not offer multiple electrophilic sites for typical nucleophilic substitution.

An interesting aspect of regioselectivity for this molecule could arise from potential intramolecular reactions. The oxygen atom of the oxolane ring is positioned in a way that could allow for intramolecular cyclization under certain conditions, potentially leading to the formation of a cyclic sulfonate ester (a sultone). The feasibility of such a reaction would depend on the ring size of the resulting product and the reaction conditions employed. For this compound, an intramolecular reaction would lead to the formation of a six-membered ring, which is generally favored.

Stereoselectivity:

The stereochemical outcome of reactions involving this compound is of particular interest, as the molecule possesses a stereocenter at the 3-position of the oxolane ring. If the starting material is enantiomerically pure, the stereochemistry of this center can influence the stereochemical course of reactions at the sulfonyl chloride group.

In a typical nucleophilic substitution at the sulfur atom, the reaction proceeds with inversion of configuration at the sulfur center if the mechanism is a direct displacement (SN2-like). However, reactions at sulfonyl chlorides are often considered to proceed through an addition-elimination mechanism, which can also result in a defined stereochemical outcome.

When reacting with a chiral nucleophile, this compound can form diastereomeric products. The inherent chirality of the oxolane moiety can lead to diastereoselectivity, where one diastereomer is formed in preference to the other. The degree of diastereoselectivity would be influenced by steric hindrance and electronic interactions between the chiral centers in the transition state.

For example, the reaction with a chiral amine would produce a mixture of diastereomeric sulfonamides. The ratio of these diastereomers would be dependent on the facial selectivity of the nucleophilic attack, which is guided by the stereochemistry of the oxolane ring.

The following table provides illustrative examples of selectivity in reactions of analogous sulfonyl chlorides, which can be extrapolated to predict the behavior of this compound.

| Reactant 1 | Reactant 2 | Product(s) | Selectivity Type | Observations |

| Methanesulfonyl chloride | 2-Aminoethanol | N-(2-hydroxyethyl)methanesulfonamide | Chemoselectivity | The more nucleophilic amine reacts in preference to the hydroxyl group. |

| Benzenesulfonyl chloride | (R)-1-Phenylethanol | (R)-1-Phenylethyl benzenesulfonate | Stereoselectivity | The reaction proceeds with retention of configuration at the chiral carbon of the alcohol. |

| p-Toluenesulfonyl chloride | (S)-Proline | (S)-1-(Tosyl)pyrrolidine-2-carboxylic acid | Stereoselectivity | The reaction occurs at the secondary amine with retention of stereochemistry at the alpha-carbon. |

| Dansyl chloride | Lysine | Mixture of mono- and di-dansylated lysine | Chemoselectivity/Regioselectivity | The more nucleophilic epsilon-amino group reacts first, followed by the alpha-amino group at higher reactant concentrations. |

Derivatization Strategies and Advanced Functional Group Transformations

Accessing Diverse Sulfonamide Derivatives

The reaction of 1-(Oxolan-3-yl)propane-1-sulfonyl chloride with primary or secondary amines is a fundamental method for synthesizing sulfonamides. cbijournal.comnih.gov This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com The resulting sulfonamide linkage is exceptionally stable, a characteristic that has made it a cornerstone in medicinal chemistry and materials science.

Chiral sulfonamides are of significant interest in asymmetric synthesis, where they can act as chiral auxiliaries or ligands for metal catalysts. The synthesis of these compounds can be achieved by reacting this compound with a chiral amine. The stereochemical integrity of the amine is typically retained throughout the reaction, allowing for the straightforward production of enantiomerically enriched sulfonamides. The oxolane ring in the sulfonyl chloride reagent itself contains a stereocenter, meaning that the reaction with a chiral amine can lead to the formation of diastereomers, which may be separable by standard chromatographic techniques.

Table 1: Representative Chiral Amines for the Synthesis of Diastereomeric Sulfonamides

| Chiral Amine Reactant | Product Name | Key Feature |

| (R)-1-Phenylethanamine | (R)-N-(1-Phenylethyl)-1-(oxolan-3-yl)propane-1-sulfonamide | Formation of a diastereomeric mixture if the starting sulfonyl chloride is racemic. |

| (S)-alpha-Methylbenzylamine | (S)-N-(alpha-Methylbenzyl)-1-(oxolan-3-yl)propane-1-sulfonamide | Provides access to the opposite diastereomer compared to the (R)-amine. |

| (R)-1-Aminoindan | (R)-N-(Indan-1-yl)-1-(oxolan-3-yl)propane-1-sulfonamide | Incorporates a rigid bicyclic structure into the final sulfonamide. |

The sulfonamide functional group is a prevalent feature in many pharmaceutical agents due to its favorable physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor. The reaction of this compound with an amine embedded within a complex, biologically active scaffold is a powerful late-stage functionalization strategy. This approach allows for the direct installation of the 1-(oxolan-3-yl)propane-1-sulfonyl moiety, potentially modulating the parent molecule's solubility, metabolic stability, and biological activity. For instance, reaction with an amino-substituted heterocyclic core, common in many drug candidates, yields a complex sulfonamide derivative.

While the sulfonamide bond itself is generally robust, modern synthetic methods have enabled its transformation into other functional groups. nih.gov For example, under specific activating conditions, a primary sulfonamide (formed by reacting the sulfonyl chloride with ammonia) can be converted back into a highly reactive sulfonyl chloride intermediate. nih.gov This allows for a "catch-and-release" strategy where the stable sulfonamide is used to purify or manipulate a molecule, and the sulfonyl group is later diversified by reacting the regenerated sulfonyl chloride with a different nucleophile. This provides a pathway to further functionalize a molecule without altering the original carbon skeleton.

Preparation of Complex Sulfonate Esters for Specific Applications

In addition to amines, alcohols also serve as excellent nucleophiles for reaction with this compound, leading to the formation of sulfonate esters. eurjchem.com This transformation is a cornerstone of organic synthesis, primarily used to convert a poorly leaving hydroxyl group into an excellent sulfonate leaving group. youtube.com

The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions. Reacting an alcohol with this compound in the presence of a non-nucleophilic base like pyridine converts the -OH group into a 1-(oxolan-3-yl)propane-1-sulfonate ester. youtube.com This sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles. This "activation" of the alcohol enables a host of subsequent transformations that would otherwise be impossible. The steric bulk of the sulfonyl chloride can sometimes allow for selective reaction with less sterically hindered alcohols in poly-ol systems. youtube.com

Table 2: Activation of Various Alcohols with this compound

| Alcohol Substrate | Product Type | Application |

| Primary Alcohol (e.g., Ethanol) | Ethyl 1-(oxolan-3-yl)propane-1-sulfonate | Precursor for SN2 reactions with various nucleophiles. |

| Secondary Alcohol (e.g., Isopropanol) | Isopropyl 1-(oxolan-3-yl)propane-1-sulfonate | Enables substitution (with inversion of stereochemistry) or elimination reactions. |

| Phenol (B47542) | Phenyl 1-(oxolan-3-yl)propane-1-sulfonate | Activates the phenolic oxygen for further functionalization. |

Derivatization with a sulfonyl chloride can be employed to tag molecules with specific properties for analytical purposes. By reacting this compound with a molecule that contains both a nucleophilic handle (an -OH or -NH2 group) and a spectroscopic reporter (a chromophore or fluorophore), a custom probe can be synthesized. For example, reacting the sulfonyl chloride with an aminophenol derivative bearing a fluorescent tag would covalently link the 1-(oxolan-3-yl)propane-1-sulfonyl group to the fluorescent scaffold. Such probes could be used to study the interactions of the oxolane-containing moiety in biological systems or to aid in the detection and quantification of analytes in complex mixtures using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov

Synthesis of Sulfone-Containing Architectures

The conversion of this compound into more complex sulfone-containing structures is a primary avenue for its derivatization. This includes the stereocontrolled synthesis of chiral sulfones and the construction of heterocyclic systems incorporating the sulfonyl group.

The synthesis of chiral sulfones is of significant interest due to their prevalence in biologically active molecules. rsc.org General methods for the asymmetric synthesis of chiral sulfones often involve the reaction of a sulfonyl chloride with a chiral auxiliary or the use of a chiral catalyst. While specific examples involving this compound are not documented in the provided search results, established synthetic strategies for other sulfonyl chlorides can be considered.

One common approach is the nucleophilic substitution of the chloride from the sulfonyl chloride by a carbon nucleophile, where the stereochemistry is controlled by a chiral element present in the nucleophile or by a chiral ligand on a metal catalyst. Recent advancements have focused on developing catalytic enantioselective methods to access these valuable compounds. rsc.org

Table 1: Representative General Methods for Asymmetric Sulfone Synthesis

| Method | Description | Potential Applicability to this compound |

| Chiral Auxiliary-Mediated Sulfonylation | Reaction of the sulfonyl chloride with a chiral substrate, followed by removal of the auxiliary. | The sulfonyl chloride could react with a chiral enolate or organometallic reagent. |

| Catalytic Asymmetric Conjugate Addition | Reaction of a sulfinate, derived from the sulfonyl chloride, with an α,β-unsaturated compound in the presence of a chiral catalyst. | Reduction of the sulfonyl chloride to the corresponding sulfinate would be the initial step. |

| Asymmetric Alkylation of α-Sulfonyl Carbanions | Deprotonation of a sulfone (derived from the sulfonyl chloride) followed by alkylation with an electrophile in the presence of a chiral ligand. | The parent sulfone would first need to be synthesized from the sulfonyl chloride. |

It is important to note that the specific reaction conditions, such as the choice of catalyst, solvent, and temperature, would need to be optimized for this compound to achieve high yields and enantioselectivities.

Annulation reactions provide a powerful tool for the construction of cyclic molecules. While specific annulation reactions involving this compound have not been detailed in the available literature, the general reactivity of sulfonyl chlorides can be extrapolated. For instance, intramolecular reactions of appropriately functionalized derivatives of this compound could lead to the formation of sulfonyl-containing heterocycles.

One potential strategy involves the initial reaction of the sulfonyl chloride with a molecule containing a nucleophile and a latent electrophile. Subsequent intramolecular cyclization would then yield the desired heterocyclic sulfone. Another approach could involve cycloaddition reactions where the sulfonyl group participates in the ring-forming step.

Generation of Sulfonyl Azides and Related Nitrogen-Containing Derivatives

The conversion of sulfonyl chlorides to sulfonyl azides is a well-established and synthetically useful transformation. organic-chemistry.orgresearchgate.net Sulfonyl azides are versatile intermediates that can undergo a variety of reactions, including Curtius-type rearrangements, cycloadditions, and reactions with nucleophiles. The synthesis of 1-(oxolan-3-yl)propane-1-sulfonyl azide (B81097) from the corresponding sulfonyl chloride is expected to proceed readily upon treatment with an azide source, such as sodium azide. nih.govgoogle.com

The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile. The resulting 1-(oxolan-3-yl)propane-1-sulfonyl azide would be a valuable building block for the synthesis of various nitrogen-containing compounds. For example, it could be used in "click" chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1-(oxolan-3-yl)propane-1-sulfonyl moiety into more complex molecules.

Table 2: General Methods for the Synthesis of Sulfonyl Azides from Sulfonyl Chlorides

| Reagent | Conditions | Comments |

| Sodium Azide (NaN₃) | Acetone or Acetonitrile, room temperature | The most common and straightforward method. nih.gov |

| Trimethylsilyl Azide (TMSN₃) | Dichloromethane, room temperature | Can be used under milder, non-aqueous conditions. |

Further derivatization of the sulfonyl azide could lead to the formation of sulfonamides (via reduction and subsequent reaction with an electrophile) or other nitrogen-containing heterocycles.

Exploration of New Reaction Manifolds for this compound

The exploration of novel reactivity for this compound could unveil new synthetic methodologies. Given the presence of the oxolane ring, intramolecular reactions or reactions that are influenced by the ether oxygen are possibilities. For instance, under certain conditions, the oxolane ring could act as an internal nucleophile or could direct the stereochemical outcome of a reaction at the sulfonyl chloride center.

Furthermore, the application of modern synthetic techniques such as photoredox catalysis or electrosynthesis to reactions involving this compound could lead to new and efficient transformations. These methods often proceed through radical intermediates, which can exhibit reactivity patterns distinct from traditional ionic pathways. Investigating the behavior of the 1-(oxolan-3-yl)propane-1-sulfonyl radical could open up new avenues for carbon-sulfur and sulfur-heteroatom bond formation.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Protecting Group Strategy for Amine and Alcohol Functionalities

Sulfonyl chlorides are well-established reagents for the protection of amines and alcohols, forming stable sulfonamides and sulfonate esters, respectively. google.comtcichemicals.com The "1-(Oxolan-3-yl)propane-1-sulfonyl" group could offer specific advantages in this role. The oxolane moiety may influence the solubility of the protected compound, potentially aiding in purification or modifying its behavior in different solvent systems. The stability of the resulting sulfonamide or sulfonate ester would be comparable to other alkylsulfonyl protecting groups, offering robustness under a variety of reaction conditions.

Table 1: Comparison of Potential Protecting Group Characteristics

| Protecting Group | Typical Reagents for Introduction | Cleavage Conditions | Key Features |

| 1-(Oxolan-3-yl)propanesulfonyl | 1-(Oxolan-3-yl)propane-1-sulfonyl chloride, Base (e.g., pyridine (B92270), triethylamine) | Reductive cleavage (e.g., Na/NH₃), Acidic or basic hydrolysis (less common) | Potential for modified solubility due to the oxolane ring. |

| Tosyl (Ts) | p-Toluenesulfonyl chloride, Base | Strong acid, Dissolving metal reduction | Widely used, crystalline derivatives. |

| Mesyl (Ms) | Methanesulfonyl chloride, Base | Nucleophilic displacement, Strong acid/base | Good leaving group, often used for substitutions. |

| Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) | Commonly used for amines, acid-labile. |

| Fmoc | 9-Fluorenylmethoxycarbonyl chloride | Basic conditions (e.g., piperidine) | Base-labile, used in solid-phase peptide synthesis. tcichemicals.com |

Role as a Leaving Group Precursor in Elimination and Substitution Reactions

The sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. After the protection of an alcohol as a "1-(Oxolan-3-yl)propane-1-sulfonate," the sulfonate moiety can be readily displaced by a wide range of nucleophiles or be eliminated to form an alkene. The steric and electronic properties of the oxolane ring might subtly influence the regioselectivity and stereoselectivity of these reactions compared to simpler alkylsulfonates.

Application in Cascade Reactions and Multicomponent Processes

The bifunctional nature of "this compound"—containing both a reactive electrophilic center and a potentially coordinating oxolane ring—makes it an intriguing candidate for cascade and multicomponent reactions. The oxolane's oxygen atom could act as a Lewis basic site, directing or templating subsequent intramolecular or intermolecular transformations after the initial reaction at the sulfonyl chloride.

Integration into Polymeric Materials and Surfactants (focus on synthesis and structure)

The incorporation of the "1-(Oxolan-3-yl)propane-1-sulfonyl" unit into polymers could impart unique properties. For instance, polymerization of monomers containing this group could lead to materials with enhanced hydrophilicity and potential for post-polymerization modification at the sulfonate linkage. In the realm of surfactants, the combination of a hydrophilic oxolane head and a hydrophobic alkyl chain (to which the sulfonyl group is attached) could result in novel amphiphilic structures. The synthesis would likely involve the reaction of "this compound" with monomeric or polymeric alcohols or amines.

Catalytic Applications or Ligand Synthesis

While direct catalytic applications of the title compound are not documented, its structure lends itself to the synthesis of novel ligands for catalysis. The oxolane ring is a common feature in ligands used in asymmetric synthesis. "this compound" could be used to attach the oxolane-containing side chain to a catalytically active core or a larger ligand scaffold, potentially influencing the steric and electronic environment of a metal center. For example, related propane (B168953) sulfonate structures have been incorporated into ionic liquids used for catalysis. semnan.ac.ir

Building Block in the Construction of Complex Molecular Scaffolds

Perhaps the most significant potential application of "this compound" is as a building block in the synthesis of complex molecules, particularly in medicinal chemistry. The oxolane ring is a common motif in many biologically active compounds. This reagent would allow for the introduction of the "1-(Oxolan-3-yl)propyl" fragment into a target molecule via the reactive sulfonyl chloride handle. This could be advantageous in creating libraries of compounds for drug discovery, where the oxolane group could modulate properties such as solubility, metabolic stability, and target binding. Related sulfonyl-containing cyclic compounds have been noted as valuable building blocks for creating structurally diverse molecular scaffolds. researchgate.net

Computational Chemistry and Theoretical Studies on 1 Oxolan 3 Yl Propane 1 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of 1-(Oxolan-3-yl)propane-1-sulfonyl chloride, providing a foundational understanding of its reactivity and molecular properties. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is anticipated to be localized primarily on the oxolane ring and the propyl chain, where electron density is higher. Conversely, the LUMO is expected to be centered around the electron-deficient sulfonyl chloride group (-SO₂Cl), particularly on the sulfur-chlorine bond. This distribution implies that the molecule would likely act as an electrophile at the sulfur atom in reactions with nucleophiles. Theoretical calculations, such as those employing Density Functional Theory (DFT), would be used to determine the precise energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

Note: The data in this table is hypothetical and serves for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is inherently uneven due to the varying electronegativity of its constituent atoms. This charge distribution can be quantified through methods like Mulliken population analysis or by calculating the electrostatic potential (ESP). An ESP map provides a visual representation of the charge landscape on the molecule's surface. libretexts.orgnumberanalytics.comavogadro.cc Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-poor areas, susceptible to nucleophilic attack. nih.govresearchgate.net

In this compound, the highly electronegative oxygen and chlorine atoms create significant polarity. The ESP map would be expected to show a strong negative potential around the oxygen atoms of the sulfonyl group and the oxygen within the oxolane ring. A pronounced positive potential would be anticipated around the sulfur atom of the sulfonyl chloride group, making it the primary site for nucleophilic attack. The hydrogen atoms would exhibit moderately positive potentials. This detailed charge mapping is invaluable for understanding intermolecular interactions and predicting reaction sites. nih.gov

Conformational Analysis and Energy Minima of the Compound and Its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgunicamp.br For a flexible molecule like this compound, which contains a five-membered oxolane ring and a rotatable propylsulfonyl chloride side chain, a multitude of conformations are possible. The oxolane ring itself is not planar and exists in puckered conformations, such as the "envelope" and "twist" forms, to alleviate angle strain. acs.org

Computational methods are employed to explore the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. This process often involves a systematic search of rotational angles (dihedral angles) followed by geometry optimization to find the lowest energy structures. For each stable conformer, its relative energy can be calculated, allowing for the determination of the most probable conformation at a given temperature. The interplay between steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions, governs the relative stability of these conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-S-Cl) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 (Global Minimum) |

| Gauche 1 | 60° | 1.25 |

| Gauche 2 | -60° | 1.30 |

Note: The data in this table is hypothetical and serves for illustrative purposes.

Transition State Analysis and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction requires the identification of the transition state—the highest energy point along the reaction coordinate. utdallas.edu Transition state analysis provides crucial information about the activation energy of a reaction, which in turn determines the reaction rate. For reactions involving this compound, such as its solvolysis or reaction with a nucleophile, computational methods can be used to locate the geometry of the transition state and calculate its energy. cdnsciencepub.comnih.gov

For instance, in a nucleophilic substitution reaction at the sulfur center, a common pathway for sulfonyl chlorides is a concerted Sₙ2-like mechanism. nih.govnih.gov Theoretical calculations can model the approach of the nucleophile, the elongation of the sulfur-chlorine bond, and the formation of a new bond with the nucleophile, all occurring within the transition state structure. By mapping the entire reaction pathway from reactants to products through the transition state, a detailed energy profile can be constructed. This profile elucidates the mechanism and allows for the prediction of reaction kinetics.

Solvent Effects on Reactivity: Implicit and Explicit Solvation Models

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. mdpi.comresearchgate.net Computational chemistry accounts for these effects using solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule in a cavity. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit solvation models offer a more detailed picture by including individual solvent molecules in the calculation. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing reactants, products, or transition states. While computationally more demanding, explicit models can provide a more accurate description of the reaction environment, particularly for reactions where specific solvent interactions play a key role in the mechanism. mdpi.com For a polar molecule like this compound, both types of models would be valuable in predicting its reactivity in different solvent environments.

Prediction of Spectroscopic Parameters (beyond identification)

While experimental spectroscopy is essential for identifying and characterizing molecules, computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data. For this compound, theoretical calculations can go beyond simple identification to predict detailed spectroscopic features.

For example, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. These predictions can help in assigning complex spectra and understanding how the electronic environment of each nucleus is affected by the molecular conformation. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By analyzing the vibrational modes, specific bond stretches and bends can be assigned to observed spectral peaks. Furthermore, more advanced calculations can predict electronic transitions, which are observed in UV-Visible spectroscopy. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C-S) | 65.4 ppm | 64.9 ppm |

| IR Vibrational Frequency (S=O stretch) | 1375 cm⁻¹ | 1370 cm⁻¹ |

Note: The data in this table is hypothetical and serves for illustrative purposes.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

High-Resolution Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, offering unparalleled detail about the chemical environment of individual nuclei.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of 1-(Oxolan-3-yl)propane-1-sulfonyl chloride and its derivatives. nist.govnih.gov These techniques resolve overlapping signals and establish correlations between different nuclei, which is crucial for determining stereochemistry. cdnsciencepub.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, COSY would reveal correlations between the protons of the propane (B168953) chain and within the oxolane ring, confirming the connectivity of the carbon skeleton. cdnsciencepub.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon resonances based on their known proton assignments. nist.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is the primary NMR technique for determining the relative stereochemistry of a molecule. For derivatives of this compound, NOESY can distinguish between cis and trans isomers by observing the spatial proximity of substituents on the oxolane ring. nist.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures like 3-hydroxytetrahydrofuran (B147095) and propane-1-sulfonyl chloride. nih.govchemicalbook.comorganicchemistrydata.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxolane C2/C5 | 3.7 - 3.9 | ~68 |

| Oxolane C3 | 2.5 - 2.7 | ~40 |

| Oxolane C4 | 1.9 - 2.1 | ~30 |

| Propane C1' | 3.5 - 3.7 | ~60 |

| Propane C2' | 1.8 - 2.0 | ~25 |

| Propane C3' | 1.0 - 1.2 | ~13 |

The five-membered oxolane (tetrahydrofuran) ring is not planar and undergoes rapid conformational changes in solution, a process known as pseudorotation. researchgate.net Dynamic NMR spectroscopy, which involves recording NMR spectra at various temperatures, is an effective technique for studying these conformational dynamics. researchgate.net By analyzing changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers associated with ring inversion and other conformational interchanges. This provides valuable information about the flexibility of the oxolane ring and the preferred conformations of its derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Intermediates

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govresearchgate.net This is particularly useful for monitoring chemical reactions and identifying transient intermediates.

For this compound, the key functional groups that can be identified are the sulfonyl chloride and the ether linkage in the oxolane ring. The sulfonyl group (SO₂) gives rise to two very strong and characteristic stretching bands in the FT-IR spectrum. acdlabs.com

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for sulfonyl chlorides and ethers. cdnsciencepub.comnih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1370 - 1410 |

| SO₂ | Symmetric Stretch | 1165 - 1205 |

| S-Cl | Stretch | 550 - 600 |

| C-O-C (ether) | Asymmetric Stretch | 1070 - 1150 |

| C-H (alkane) | Stretch | 2850 - 2960 |

Raman spectroscopy provides complementary information and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as the S-Cl bond. researchgate.net

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. nih.gov This technique is invaluable for confirming the identity of reaction products and for monitoring the progress of a reaction by detecting the masses of reactants, intermediates, and products.

In the mass spectrum of this compound, the molecular ion peak would be observed, and its high-resolution measurement would confirm the molecular formula. The fragmentation pattern provides structural information. Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine atom, the loss of sulfur dioxide (SO₂), and cleavage of the alkyl chain. nih.govresearchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

| [M - Cl]⁺ | Loss of a chlorine radical | 177.06 |

| [M - SO₂]⁺ | Loss of sulfur dioxide | 148.08 |

| [C₄H₇O]⁺ | Oxolane ring fragment | 71.05 |

| [C₃H₇SO₂Cl]⁺ | Propane-1-sulfonyl chloride fragment | 142.98 |

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. nih.govmdpi.com It provides unambiguous information about bond lengths, bond angles, and torsion angles, allowing for the definitive determination of the molecule's absolute stereochemistry. nih.gov

For a chiral derivative of this compound, X-ray diffraction can establish the absolute configuration of the stereocenters. The analysis also reveals the conformation of the oxolane ring (typically an envelope or twist conformation) and how the molecules are arranged in the crystal lattice. nih.gov This includes identifying any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that influence the crystal packing.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.6 |

| Volume (ų) | 1225 |

| Z | 4 |

| Density (g/cm³) | 1.45 |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically designed to study chiral molecules. nih.govmdpi.com These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. Enantiomers, being non-superimposable mirror images, will produce mirror-image CD and ORD spectra.

For chiral derivatives of this compound, CD spectroscopy can be used to distinguish between enantiomers and to determine the enantiomeric excess of a sample. Furthermore, by comparing experimentally measured CD spectra with those predicted from quantum chemical calculations, it is often possible to assign the absolute configuration of the chiral centers. mdpi.com These techniques are highly sensitive to the conformational preferences of the molecule in solution. nih.gov

Future Research Directions and Unexplored Avenues for 1 Oxolan 3 Yl Propane 1 Sulfonyl Chloride

Development of Novel Catalytic Transformations

The sulfonyl chloride group is a versatile functional group in organic synthesis, often used in the creation of sulfonamides and sulfonate esters. nih.gov However, its potential in catalytic transformations remains an area ripe for exploration. Future research could focus on utilizing 1-(Oxolan-3-yl)propane-1-sulfonyl chloride as a substrate in novel metal-catalyzed cross-coupling reactions. Palladium-catalyzed processes, for instance, have been developed for the synthesis of arylsulfonyl chlorides from arylboronic acids and could potentially be adapted for reactions where the sulfonyl chloride itself acts as a coupling partner. nih.gov

Investigations could aim to develop catalytic systems that enable the desulfinative coupling of this compound, where the SO2Cl group is extruded to form new carbon-carbon or carbon-heteroatom bonds. The presence of the oxolane ring could influence catalyst binding and reactivity, potentially leading to unique selectivity compared to simple alkyl or aryl sulfonyl chlorides. Furthermore, developing catalytic hydrogenation methods could provide pathways to corresponding thiols, a transformation that has been investigated for aromatic sulfonyl chlorides. tamu.edu

Green Chemistry Approaches to Synthesis and Derivatization

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes. nbinno.com Future research should target the development of greener synthetic routes to this compound itself. Current methods for producing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or generate significant waste. organic-chemistry.orgrsc.org Alternative strategies using milder and more sustainable reagents, such as N-chlorosuccinimide (NCS) or bleach-mediated oxidative chlorosulfonation of corresponding S-alkyl isothiourea salts, could be explored. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

For its derivatization, research into using alternative solvents like water, ethanol, or deep eutectic solvents for sulfonamide synthesis could significantly reduce the environmental impact. researchgate.net Photocatalytic methods, which utilize visible light to drive chemical reactions under mild conditions, represent another promising green avenue. Heterogeneous photocatalysts have been successfully used to synthesize aryl sulfonyl chlorides from diazonium salts and could be adapted for novel reactions involving the title compound. acs.orgnih.gov

Expanding the Scope of Reactivity through Advanced Reaction Design

Beyond traditional nucleophilic substitution, the reactivity of this compound can be expanded through advanced reaction design. The compound could serve as a precursor to sulfonyl radicals via photoredox catalysis or electrochemical methods. These highly reactive intermediates could then participate in novel addition reactions or C-H functionalization, opening up new synthetic pathways.

Furthermore, the development of one-pot or cascade reactions that utilize both the sulfonyl chloride and the oxolane moiety would be a significant advance. For example, a reaction could be designed where an initial sulfonylation is followed by a ring-opening of the oxolane, triggered by a reagent or catalyst. This would allow for the rapid construction of complex, multifunctional molecules from a single starting material. The conversion of primary sulfonamides, derived from the title compound, back into the highly reactive sulfonyl chloride using activating agents like Pyry-BF4 could also enable late-stage functionalization strategies in complex molecule synthesis. nih.govd-nb.info

Exploration of Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful tool for the rapid generation of compound libraries for drug discovery and materials science. This compound is an excellent candidate for such applications. The oxolane ring provides a handle that could be modified for attachment to a solid support. Alternatively, the sulfonyl chloride itself could be used to immobilize a diverse range of primary or secondary amines onto a resin, creating a library of polymer-bound sulfonamides. These immobilized compounds could then be screened for biological activity or used as catalysts or scavengers, with the key advantage of simplified purification through filtration.

Integration with Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. mdpi.com The synthesis and reactions of sulfonyl chlorides, which can be highly exothermic, are particularly well-suited for flow reactors. rsc.org Future research should focus on developing continuous flow protocols for both the synthesis of this compound and its subsequent derivatization. Flow systems allow for precise control over reaction temperature and residence time, minimizing the formation of byproducts and improving the safety of handling this reactive compound. rsc.org Metal-free flow protocols have been successfully developed for synthesizing various sulfonyl chlorides from thiols and disulfides, providing a template for future work. researchgate.netnih.gov

Potential in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The sulfonyl group is a known participant in forming such interactions, particularly hydrogen bonds. nih.gov The structure of this compound and its derivatives, such as sulfonamides and sulfonate esters, contains multiple hydrogen bond acceptors (the oxygen atoms of the sulfonyl group and the oxolane ring) and, in the case of sulfonamides, hydrogen bond donors. This makes it a promising building block for designing complex supramolecular architectures like self-assembling materials, molecular cages, or crystal engineering projects. researchgate.net The interplay between the sulfonyl group and the oxolane ring could lead to novel and predictable packing motifs in the solid state.

Proposed Research Avenues and Potential Benefits

| Research Area | Proposed Focus | Potential Benefits & Scientific Value |